Lansoprazole sodium

Overview

Description

AG-1749 sodium, also known as lansoprazole sodium, is a proton pump inhibitor used primarily to reduce gastric acid secretion. It is a benzimidazole derivative with antisecretory and antiulcer activities. This compound is effective in treating conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole sodium involves several steps. The key intermediate, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole, is prepared through a series of reactions. The reaction of the intermediate with phosphorus trichloride and acetic acid eliminates the N-oxide group, resulting in the formation of sulfanylmethylpyridine. This compound is then oxidized with tert-butyl hydroperoxide in ethanol to yield the target sulfoxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lansoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C18 .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include phosphorus trichloride, acetic acid, tert-butyl hydroperoxide, and ethanol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of this compound include sulphone and 5-hydroxylated metabolites. These metabolites are further processed in the body and excreted primarily through urine .

Scientific Research Applications

Lansoprazole sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study proton pump inhibitors and their mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Widely used in clinical settings to treat acid-related disorders.

Industry: Employed in the pharmaceutical industry for the development of new drugs and formulations.

Mechanism of Action

Lansoprazole sodium is a prodrug that requires protonation in an acidic environment to become activatedThis inhibition prevents the final step of acid production, thereby reducing gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: Used to treat similar conditions but has a different pharmacokinetic profile.

Rabeprazole: Known for its rapid onset of action and longer duration of effect.

Uniqueness

Lansoprazole sodium is unique due to its high potency and effectiveness in inhibiting gastric acid secretion. It has a favorable pharmacokinetic profile, with rapid absorption and extensive metabolism, making it a preferred choice for treating acid-related disorders .

Biological Activity

Lansoprazole sodium, a proton pump inhibitor (PPI), is primarily used in the treatment of gastroesophageal reflux disease (GERD) and other conditions associated with excessive gastric acid production. Its biological activity is characterized by its mechanism of action, pharmacokinetics, potential side effects, and emerging therapeutic applications beyond its primary use.

Lansoprazole functions by irreversibly inhibiting the H+,K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. When lansoprazole is protonated in the acidic environment of the stomach, it forms a sulfenamide that covalently binds to cysteine residues on the H+,K+-ATPase, leading to prolonged inhibition of acid secretion .

Key Mechanism Details:

- Prodrug Activation: Requires acidic pH for activation.

- Target Enzyme: H+,K+-ATPase.

- Covalent Binding: Forms stable disulfides with cysteine residues.

Pharmacokinetics

Lansoprazole exhibits high oral bioavailability (80-90%) and reaches peak plasma concentration approximately 1.7 hours post-administration. However, food intake can significantly reduce its absorption by 50-70%, indicating that it should be taken before meals .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 80-90% |

| Peak Plasma Concentration (Cmax) | 1.7 hours post-dose |

| Effect of Food | Reduces absorption by 50-70% |

Clinical Efficacy and Safety

Lansoprazole has demonstrated efficacy in reducing symptoms of GERD and healing erosive esophagitis. In clinical studies, patients showed significant reductions in antacid use and improvement in symptom severity after treatment with lansoprazole .

Case Study: Lansoprazole-Induced Hyponatremia

A notable case involved a young woman who developed symptomatic hyponatremia attributed to lansoprazole therapy. After discontinuation of the drug, her sodium levels normalized within days, highlighting a rare but significant side effect associated with its use .

Emerging Research and Applications

Recent studies have explored additional therapeutic potentials of lansoprazole beyond acid suppression:

- Antitumor Activity: Research indicates that lansoprazole may induce apoptosis in cancer cells (e.g., A549 lung cancer cells) through mechanisms involving reactive oxygen species (ROS) and modulation of autophagic processes .

- Antimicrobial Properties: Lansoprazole has shown activity against Mycobacterium tuberculosis, suggesting potential applications as an adjunct therapy in tuberculosis treatment .

Summary of Findings

The biological activity of this compound encompasses its established role as a proton pump inhibitor along with emerging evidence supporting its utility in oncology and infectious diseases. While it is effective in managing acid-related disorders, clinicians should be aware of its potential side effects, including rare cases of electrolyte imbalances.

Properties

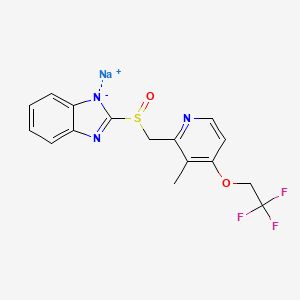

IUPAC Name |

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGPYEHFRKGRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226904-00-3 | |

| Record name | Lansoprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.